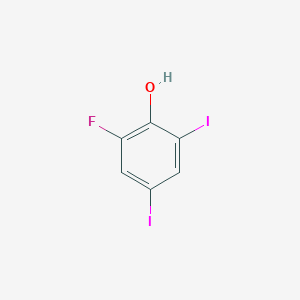

2-Fluoro-4,6-diiodophenol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C6H3FI2O |

|---|---|

Molekulargewicht |

363.89 g/mol |

IUPAC-Name |

2-fluoro-4,6-diiodophenol |

InChI |

InChI=1S/C6H3FI2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H |

InChI-Schlüssel |

WVDWFBZAAAKSNF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1F)O)I)I |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4,6 Diiodophenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The regiochemical outcome is determined by the directing effects of the existing substituents. In 2-Fluoro-4,6-diiodophenol, the powerful activating effect of the hydroxyl group at position C1 is the dominant factor, directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions. However, all of these positions are already occupied by the fluorine and iodine atoms. Consequently, the molecule is sterically hindered and electronically deactivated at the remaining positions (C3 and C5), making standard electrophilic aromatic substitution reactions challenging.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OH | C1 | Strongly Activating (Resonance) | Ortho, Para |

| -F | C2 | Deactivating (Induction) > Donating (Resonance) | Ortho, Para |

| -I | C4 | Deactivating (Induction) > Donating (Resonance) | Ortho, Para |

| -I | C6 | Deactivating (Induction) > Donating (Resonance) | Ortho, Para |

Nitration Reactions and Regioselectivity

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the aromatic ring. For this compound, the positions most activated by the hydroxyl group (C2, C4, C6) are blocked. Therefore, nitration would be expected to be sluggish. If forced under harsh conditions, substitution would have to occur at either C3 or C5. Position C3 is meta to the -OH group and sterically hindered by the adjacent F and OH groups. Position C5 is meta to the -OH group and sterically flanked by two large iodine atoms. Given the deactivation at these positions and significant steric hindrance, the yield of any nitrated product is predicted to be very low. In analogous compounds like 2-bromo-4-fluorophenol, nitration has been shown to occur at the available position ortho to the hydroxyl group. google.com For 2-fluorophenol (B130384), nitration yields a mixture of 2-fluoro-4-nitrophenol (B1220534) and 2-fluoro-6-nitrophenol. chemicalbook.com This highlights the strong directing effect of the hydroxyl group, which is thwarted in this compound due to the lack of open ortho or para sites.

Halogenation Reactions (Further Functionalization)

Further halogenation (e.g., bromination or chlorination) follows the same principles of electrophilic aromatic substitution. The reaction is directed by the activating hydroxyl group, but the target positions are already substituted. The introduction of an additional halogen atom at the C3 or C5 positions would be highly disfavored due to the combined deactivating inductive effects of the existing halogens and the steric hindrance. Therefore, this compound is expected to be highly resistant to further electrophilic halogenation under standard conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is fundamentally different from EAS and is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org

Reactivity at Fluorine and Iodine Positions

In SNAr reactions involving different halogen substituents, the leaving group ability does not follow the same trend as in aliphatic Sₙ2 reactions. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group. youtube.com This attack is favored by a more electrophilic carbon. Fluorine's high electronegativity creates the most polarized carbon-halogen bond, making the carbon atom highly electron-deficient and susceptible to nucleophilic attack. youtube.com Consequently, in polyhalogenated aromatic systems, fluorine is generally the best leaving group, followed by chlorine, bromine, and iodine (F >> Cl > Br > I). youtube.comyoutube.com

Based on this principle, it is predicted that if this compound were to undergo an SNAr reaction, the substitution would preferentially occur at the C2 position, displacing the fluoride (B91410) ion. The iodine atoms at C4 and C6 would be significantly less reactive as leaving groups under typical SNAr conditions.

| Property | C-F Bond | C-I Bond |

|---|---|---|

| Bond Polarity | Highly Polar | Less Polar |

| Electrophilicity of Carbon | High | Low |

| Leaving Group Ability in SNAr | Excellent | Poor |

Influence of Phenolic Hydroxyl Group

The phenolic hydroxyl group has a profound and complex influence on SNAr reactivity. Being an electron-donating group by resonance, the -OH group increases the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. This effect is even more pronounced under basic conditions when the hydroxyl group is deprotonated to form the strongly electron-donating phenoxide anion.

However, recent research has uncovered an alternative mechanism that can overcome this deactivation. Through a process called "homolysis-enabled electronic activation," the phenol (B47542) can be oxidized to a neutral phenoxyl radical. osti.gov This radical acts as a powerful "open-shell" electron-withdrawing group, which dramatically lowers the energy barrier for nucleophilic substitution. osti.gov This transient activation of the aromatic ring provides a pathway for SNAr reactions to occur on otherwise unreactive electron-rich halophenols. osti.gov Therefore, while this compound is expected to be unreactive towards SNAr under standard conditions, its reactivity could be significantly enhanced in the presence of a suitable oxidant capable of generating the corresponding phenoxyl radical.

Radical Reactions and Halogen Atom Transfer (XAT) Processes

The presence of weak carbon-iodine bonds makes this compound a potential substrate for radical reactions. The C-I bond is significantly weaker than C-Br, C-Cl, C-F, or C-H bonds, making it susceptible to homolytic cleavage.

The generation of a phenoxyl radical, as discussed in the context of SNAr reactions, is a key radical process for this molecule. osti.gov This can be initiated by mild oxidants and transforms the electron-donating phenol into a potent electron-withdrawing group. osti.gov Furthermore, studies on other iodophenols have shown that radicals can be generated via photolysis, suggesting that the C-I bonds in this compound could be cleaved by light to form aryl radicals. researchgate.net

Another important radical pathway is Halogen Atom Transfer (XAT). XAT is a fundamental process where a radical species abstracts a halogen atom from a molecule to generate a new carbon-centered radical. nih.gov This process is particularly efficient for heavier halogens like iodine. youtube.com Various radical species, such as those derived from α-aminoalkyl radicals, can serve as effective halogen atom transfer agents. unirioja.esstrath.ac.uk Given the two C-I bonds, this compound is a prime candidate for XAT reactions. This would involve the abstraction of an iodine atom from either the C4 or C6 position to generate a new aryl radical, which could then participate in subsequent synthetic transformations.

| Reaction Type | Initiation | Key Intermediate | Potential Outcome |

|---|---|---|---|

| Phenoxyl Radical Formation | Oxidation (e.g., K₃Fe(CN)₆) | 2-Fluoro-4,6-diiodophenoxyl radical | Activation for SNAr reactions |

| Photolytic C-I Cleavage | UV Light | (2-Fluoro-6-iodophenoxy)phenyl radical or (2-Fluoro-4-iodophenoxy)phenyl radical | Aryl radical for further reactions |

| Halogen Atom Transfer (XAT) | Reaction with a radical initiator | Aryl radical at C4 or C6 | Generation of a reactive intermediate for C-C or C-H bond formation |

Generation of Carbon-Centered Radicals

While specific studies on the generation of carbon-centered radicals directly from this compound are not extensively documented in the reviewed literature, the general principles of radical chemistry suggest plausible pathways. The homolytic cleavage of the C-I bond is a primary route to generating aryl radicals. This can be initiated through various means, including photolysis, thermolysis, or radical-initiating reagents.

For instance, the photolysis of iodoarenes is a well-established method for generating aryl radicals. The energy from UV light can be sufficient to induce homolysis of the C-I bond, leading to the formation of a 2-fluoro-4-iodo-6-hydroxyphenyl radical and an iodine radical.

Table 1: Plausible Pathways for Carbon-Centered Radical Generation

| Method | Description | Plausible Intermediate |

|---|---|---|

| Photolysis | UV irradiation leading to homolytic cleavage of the C-I bond. | 2-fluoro-4-iodo-6-hydroxyphenyl radical |

| Thermolysis | High temperatures inducing C-I bond homolysis. | 2-fluoro-4-iodo-6-hydroxyphenyl radical |

It is important to note that the presence of two iodine atoms in this compound could lead to sequential or simultaneous cleavage, potentially forming di-radical species, although such intermediates are generally highly reactive and short-lived.

Oxidative Radical Transformations

The phenoxyl radical of this compound, formed by the oxidation of the hydroxyl group, is a key intermediate in its oxidative radical transformations. This process can be initiated by chemical oxidants or electrochemical methods. Once formed, the phenoxyl radical can participate in a variety of reactions, including dimerization, polymerization, or reaction with other radical species.

Research on related halophenols suggests that the phenoxyl radical can be sufficiently long-lived to undergo subsequent reactions. nih.gov A proposed mechanism for such transformations often involves a radical chain reaction initiated by a single electron transfer (SET) process. nih.gov

Table 2: Potential Oxidative Radical Transformations

| Reaction Type | Description | Potential Products |

|---|---|---|

| Dimerization | Coupling of two phenoxyl radicals. | Biphenol derivatives |

| Polymerization | Chain reaction of phenoxyl radicals. | Poly(phenylene oxide) derivatives |

The specific products of these transformations would be highly dependent on the reaction conditions, including the nature of the oxidant, the solvent, and the presence of other reactive species.

Condensation and Derivatization Reactions

The phenolic hydroxyl group and the aromatic ring of this compound allow for a range of condensation and derivatization reactions. These reactions are crucial for the synthesis of more complex molecules with potential applications in various fields of chemistry.

Formation of Schiff Bases from Aldehyde Derivatives of this compound

While the direct synthesis of an aldehyde derivative of this compound and its subsequent conversion to Schiff bases is not explicitly detailed in the available literature, the synthesis of halogenated hydroxybenzaldehydes and their reaction with primary amines to form Schiff bases is a well-established synthetic route. nih.govchemsociety.org.ngsbmu.ac.ir

The first step would involve the formylation of this compound to introduce an aldehyde group onto the aromatic ring, yielding 2-fluoro-3-hydroxy-5-iodobenzaldehyde (or other isomers depending on the regioselectivity of the formylation reaction). This aldehyde derivative can then undergo a condensation reaction with a primary amine to form the corresponding Schiff base (an imine). jetir.org

The general reaction for Schiff base formation is as follows:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

Where R represents the substituted phenyl ring of the aldehyde derivative of this compound and R' is an alkyl or aryl group from the primary amine. This reaction is typically acid-catalyzed and involves the reversible formation of a hemiaminal intermediate, followed by dehydration to the imine.

Table 3: Hypothetical Schiff Base Formation from a Derivative of this compound

| Aldehyde Derivative | Primary Amine | Resulting Schiff Base (General Structure) |

|---|---|---|

| 2-fluoro-3-hydroxy-5-iodobenzaldehyde | Aniline | Imine with N-phenyl substituent |

| 2-fluoro-3-hydroxy-5-iodobenzaldehyde | Ethylamine | Imine with N-ethyl substituent |

The electronic and steric properties of the substituents on both the aldehyde and the amine will influence the rate and equilibrium of the Schiff base formation. The resulting Schiff bases, with their conjugated imine-phenol system, are of interest for their potential coordination chemistry and biological activities.

Exploration of Derivatives and Analogues of 2 Fluoro 4,6 Diiodophenol

Structural Modifications of the Phenolic Ring

The reactivity of the aromatic ring in 2-Fluoro-4,6-diiodophenol is significantly influenced by the existing substituents. The hydroxyl group is a potent activating group and directs electrophiles to the ortho and para positions. However, in this case, both ortho positions (relative to the hydroxyl group) are occupied by halogens, and the para position is also substituted. This steric hindrance and electronic environment dictate the feasible structural modifications.

Variations in Halogenation Patterns

Further halogenation of this compound would likely require harsh conditions due to the already substituted ring. However, modification of the existing halogen pattern through halogen exchange reactions could be a viable strategy. For instance, the iodine atoms could potentially be replaced with other halogens like bromine or chlorine under specific reaction conditions, although this can be challenging to achieve selectively. The relative bond strengths (C-I < C-Br < C-Cl < C-F) would influence the feasibility of such transformations.

Phenols are known to react with halogens to yield mono-, di-, or tri-substituted products depending on the reaction conditions quora.com. For a highly substituted phenol (B47542) like this compound, electrophilic aromatic substitution with other halogens would be sterically hindered.

Introduction of Other Electron-Withdrawing or Donating Groups

The introduction of additional functional groups onto the phenolic ring of this compound presents a synthetic challenge due to the limited number of available positions and the steric crowding.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group (-NO2), would further deactivate the ring, making subsequent reactions more difficult. Phenols with electron-withdrawing groups are generally more acidic vanderbilt.edu. The presence of such groups can influence the electronic properties of any derived compounds. The oxidation of phenols, particularly electron-deficient ones, can be achieved using hypervalent iodine reagents to form quinone-type products wikipedia.orgnih.gov.

Electron-Donating Groups: Introducing electron-donating groups, such as alkyl or alkoxy groups, would be synthetically challenging on the already crowded ring. Electron-donating groups are known to increase the electron density of the aromatic ring and can influence the antioxidant properties of phenolic compounds youtube.comnih.gov.

Schiff Base Derivatives Based on this compound Moiety

Schiff bases, characterized by the imine (-C=N-) functional group, are versatile compounds synthesized through the condensation of a primary amine with an aldehyde or ketone mdpi.comuchile.cl. The phenolic hydroxyl group of this compound can participate in the formation of Schiff bases, typically by first being converted to an aldehyde via reactions like the Vilsmeier-Haack or Duff reaction, followed by condensation with a primary amine. The steric hindrance from the ortho-iodine atom could influence the ease of this transformation and the subsequent condensation step rsc.org.

Synthesis and Stereochemical Aspects

The synthesis of Schiff bases from a sterically hindered salicylaldehyde derivative of this compound would likely proceed by reaction with a primary amine in a suitable solvent, often with acid catalysis. The general reaction is depicted below:

R-NH2 + HO(I)2F-C6-CHO → HO(I)2F-C6-CH=N-R + H2O

The stereochemistry around the C=N double bond is a key feature of Schiff bases. The planarity of the imine bond and the aromatic ring can lead to the existence of E/Z isomers. The bulky iodine atoms adjacent to the imine linkage would likely favor the formation of the more sterically stable isomer. X-ray crystallography is a definitive method for determining the solid-state conformation and stereochemistry of such compounds mdpi.comresearchgate.netmdpi.com. Spectroscopic techniques like NMR can also provide insights into the isomeric purity and structure in solution mdpi.commdpi.comresearchgate.net.

Intra- and Intermolecular Interactions in Schiff Bases

The presence of fluorine and iodine atoms in Schiff base derivatives of this compound would introduce the possibility of various non-covalent interactions, which can significantly influence their supramolecular assembly and crystal packing.

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the imine nitrogen can act as a hydrogen bond acceptor, leading to the formation of intra- or intermolecular hydrogen bonds nih.gov. These interactions are crucial in stabilizing the molecular conformation and directing the crystal packing.

Halogen Bonding: Halogen atoms, particularly iodine, can act as halogen bond donors, interacting with Lewis basic sites such as the imine nitrogen or the phenolic oxygen of another molecule nih.govnih.govmdpi.com. The strength of these interactions depends on the polarizability of the halogen atom (I > Br > Cl > F).

The interplay of these interactions can lead to the formation of complex and predictable supramolecular architectures. Computational studies, such as Density Functional Theory (DFT), can be employed to understand the nature and strength of these interactions nih.govnih.gov.

Aryloxy Phenol Analogues

Aryloxy phenol analogues, also known as diaryl ethers, can be synthesized from this compound through nucleophilic aromatic substitution reactions. The most common method for this transformation is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide nih.govencyclopedia.pubmdpi.comnih.govorganic-chemistry.org.

In this case, this compound would react with another aryl halide, or an aryl boronic acid in a modified Ullmann-type coupling, to form a diaryl ether linkage. The reaction would likely be promoted by a copper catalyst and a base. The steric hindrance around the phenolic oxygen due to the ortho-fluoro and ortho-iodo substituents could impact the reaction rate and yield. However, methods for the synthesis of sterically hindered diaryl ethers have been developed nih.gov.

The general scheme for the Ullmann condensation is as follows:

HO-(I)2F-C6H + Ar-X + Base

Where Ar-X is an aryl halide. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with sterically demanding substrates.

The resulting aryloxy phenol analogues would be complex molecules with potential for interesting structural and electronic properties arising from the combination of the two aromatic systems.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4,6 Diiodophenol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For 2-Fluoro-4,6-diiodophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple in the aromatic region, showing two signals corresponding to the protons at the C-3 and C-5 positions. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. The aromatic protons, H-3 and H-5, are chemically non-equivalent and are expected to appear as doublets due to meta-coupling (⁴JHH) to each other. The precise chemical shifts are influenced by the electronic effects of the adjacent substituents. The fluorine at C-2 and the iodine at C-4 and C-6 will exert deshielding effects, shifting these proton signals downfield compared to phenol (B47542) itself.

The ¹³C NMR spectrum will display six distinct signals for the six aromatic carbons, as the molecule is asymmetrical. The chemical shifts are significantly influenced by the attached substituents. The carbon atom bonded to the hydroxyl group (C-1) and the fluorine atom (C-2) are expected to be significantly deshielded. Conversely, the carbons bonded to the iodine atoms (C-4 and C-6) are expected to be shielded (shifted upfield) due to the "heavy atom effect". The C-F bond will also result in a large one-bond coupling constant (¹JCF).

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference Solvent |

|---|---|---|---|---|

| This compound (Predicted) | OH | ~5.0 - 8.0 (broad s) | - | CDCl₃ |

| H-3 | ~7.3 - 7.5 (d) | ~118 - 122 | ||

| H-5 | ~7.6 - 7.8 (d) | ~130 - 135 | ||

| C-1 | - | ~150 - 153 (d) | ||

| C-2 | - | ~152 - 155 (d, ¹JCF ≈ 240 Hz) | ||

| C-3 | - | ~118 - 122 (d) | ||

| C-4 | - | ~85 - 90 | ||

| C-6 | - | ~95 - 100 | ||

| 2-Fluorophenol (B130384) rsc.org | H-3/H-4/H-5/H-6 | 6.85-7.11 (m) | - | CDCl₃ |

| C-1 | - | 143.5 (d) | ||

| C-2 | - | 152.2 (d) | ||

| Other Ar-C | - | 115.6, 117.4, 120.9, 124.9 | ||

| 2,4-Dichlorophenol rsc.org | Ar-H | 6.96, 7.17, 7.38 | - | DMSO-d₆ |

| Ar-C | - | 117.6, 120.6, 122.6, 127.8, 129.0, 152.3 |

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. thermofisher.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom, being ortho to a hydroxyl group and flanked by a proton and an iodine atom, will be characteristic of its specific electronic environment. In fluorophenols, the chemical shift can vary significantly based on the position and nature of other ring substituents. nih.gov The signal for the fluorine in this compound is expected to appear as a doublet due to coupling with the ortho proton H-3 (³JHF). A smaller, long-range coupling to H-5 (⁵JHF) might also be resolved.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to establish proton-proton coupling networks. For this compound, a cross-peak between the signals of H-3 and H-5 would confirm their meta-relationship (⁴J coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the H-3 signal to the C-3 signal and the H-5 signal to the C-5 signal, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton. For this compound, key expected correlations would include:

H-3 correlating to C-1, C-2, C-4, and C-5.

H-5 correlating to C-1, C-3, C-4, and C-6.

The hydroxyl proton (-OH) correlating to C-1, C-2, and C-6. These correlations would provide unequivocal evidence for the substitution pattern on the aromatic ring.

NMR Studies on Intramolecular Hydrogen Bonding and Conformational Preferences

The presence of a fluorine atom ortho to the hydroxyl group raises the possibility of an intramolecular hydrogen bond (O-H···F). The strength of such bonds in 2-halophenols has been a subject of considerable study, with conflicting results. cdnsciencepub.comrsc.org Some studies suggest that the intramolecular hydrogen bond in 2-fluorophenol is very weak or non-existent compared to that in 2-chloro, 2-bromo, and 2-iodophenol. rsc.org

NMR spectroscopy offers several methods to probe this interaction:

Solvent Titration Studies: The chemical shift of the hydroxyl proton is monitored in different solvents. A large downfield shift upon changing from a non-polar solvent (like CDCl₃) to a hydrogen-bond-accepting solvent (like DMSO-d₆) indicates that the OH group is free to form intermolecular hydrogen bonds with the solvent. A small change suggests it is locked in a strong intramolecular hydrogen bond. nih.gov For this compound, a significant solvent-induced shift would be expected, pointing towards a weak intramolecular O-H···F interaction.

Proton-Proton Coupling: In some ortho-substituted phenols, a stereospecific five-bond coupling (⁵J) can be observed between the hydroxyl proton and the H-3 proton. The presence of this coupling indicates a preferred planar conformation where the protons are in a "W" or all-trans arrangement, which is consistent with the formation of an intramolecular hydrogen bond. cdnsciencepub.com

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by several key absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Description |

|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad (due to H-bonding) |

| Aromatic C-H stretch | 3000 - 3100 | Medium, Sharp |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong, Multiple bands |

| C-O stretch (phenolic) | 1200 - 1260 | Strong |

| C-F stretch | 1100 - 1300 | Strong |

| C-I stretch | 500 - 600 | Medium to Weak |

The broadness of the O-H stretching band provides evidence of hydrogen bonding, though it does not distinguish between inter- and intramolecular interactions. The strong absorptions corresponding to the C-O and C-F stretching vibrations, along with the characteristic aromatic ring vibrations, would confirm the core structure of the molecule. An experimental spectrum for the analogue 2-fluoro-4-iodophenol (B1315855) is available for comparison. chemicalbook.com

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The chromophore in this compound is the substituted benzene (B151609) ring. Phenol typically exhibits two main absorption bands (π → π* transitions) around 210 nm and 270 nm.

The substituents on the ring act as auxochromes, modifying the absorption maxima (λ_max) and intensity.

Hydroxyl (-OH) group: This is a powerful activating group that causes a bathochromic (red) shift to longer wavelengths.

Halogen atoms (-F, -I): Halogens also cause a bathochromic shift. The effect generally increases with the atomic weight and polarizability of the halogen. Therefore, the two iodine atoms are expected to induce a more significant red shift than the fluorine atom.

Consequently, the primary absorption bands for this compound are expected to be shifted to longer wavelengths compared to phenol or 2-fluorophenol. The presence of multiple heavy iodine atoms will likely result in a λ_max for the main absorption band well above 280 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org For this compound, electron ionization (EI) would likely be used, causing the molecule to ionize and fragment.

The initial ionization event forms a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. Due to the high energy of EI, this molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The resulting mass spectrum displays the relative abundance of these ions, providing a fingerprint that can be used for structural elucidation. libretexts.org

Key fragmentation pathways for phenols include the cleavage of the C-O bond and the loss of a neutral carbon monoxide (CO) molecule from the aromatic ring after tautomerization. youtube.com For halogenated compounds, the cleavage of the carbon-halogen bond is a dominant process, with the stability of the resulting fragments often dictating the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. thermofisher.com Unlike nominal mass spectrometry, HRMS can distinguish between ions with very similar masses (isobars), which is crucial for unambiguous formula identification. thermofisher.com

For this compound (C₆H₃FI₂O), HRMS would be able to confirm its elemental composition by measuring the mass of its molecular ion to several decimal places. The theoretical monoisotopic mass can be calculated with high precision.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₆H₃FI₂O |

| Calculated Monoisotopic Mass | 363.82573 Da |

| Nominal Mass | 364 g/mol |

The fragmentation pattern under HRMS would also be elucidated with high accuracy. The weakest bonds in the this compound molecule are the C-I bonds. Therefore, the most prominent fragmentation pathway is expected to be the sequential loss of the two iodine atoms. Other likely fragmentations include the loss of CO and HF.

| Fragment Ion Formula | Description of Loss | Predicted m/z (Monoisotopic) |

|---|---|---|

| [C₆H₃FI₂O]⁺• | Molecular Ion (M⁺•) | 363.8257 |

| [C₆H₃FO]⁺• | Loss of two I• radicals | 110.0171 |

| [C₆H₃FIO]⁺• | Loss of one I• radical | 236.9213 |

| [C₅H₃FI₂]⁺• | Loss of CO from M⁺• | 335.8308 |

| [C₆H₂I₂O]⁺ | Loss of HF from M⁺• | 343.8226 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org By diffracting a beam of X-rays off a single crystal, one can calculate an electron density map and build a detailed model of the molecular structure. wikipedia.org Although a specific crystal structure for this compound is not publicly available, the expected findings can be inferred from the principles of molecular geometry and intermolecular forces.

A crystallographic analysis of this compound would yield precise measurements of all bond lengths, bond angles, and dihedral angles. The aromatic ring is expected to be largely planar, with minor deviations possible due to the steric bulk of the iodine substituents.

Bond Lengths: The C-I bonds would be the longest single bonds to the ring (approx. 2.10 Å). The C-F bond would be significantly shorter (approx. 1.35 Å). The phenolic C-O bond (approx. 1.36 Å) and the O-H bond (approx. 0.96 Å) would exhibit lengths typical for substituted phenols.

Bond Angles: The bond angles within the benzene ring would be close to 120°, but steric hindrance between the large iodine atom at position 6 and the adjacent hydroxyl group at position 1, as well as between the iodine at position 4 and its neighbors, may cause some distortion.

Dihedral Angles: The key dihedral angle would describe the orientation of the hydroxyl hydrogen relative to the plane of the aromatic ring. This orientation is heavily influenced by the formation of intermolecular or intramolecular hydrogen bonds.

The solid-state packing of this compound would be governed by a combination of intermolecular forces, primarily hydrogen bonding and halogen bonding.

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor. libretexts.org It is expected to form intermolecular O-H···O hydrogen bonds with the hydroxyl group of an adjacent molecule, leading to the formation of chains or cyclic motifs. khanacademy.org An intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine atom (O-H···F) is possible, but studies on 2-halophenols suggest that such bonds involving fluorine are very weak or non-existent. rsc.org

Crystal Packing: The interplay between the strong O-H···O hydrogen bonds and potential C-I···O halogen bonds would be the primary determinant of the supramolecular architecture. The molecules would pack in a way that optimizes these interactions, likely forming layered or herringbone structures to accommodate the bulky iodine atoms.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. libretexts.org It involves scanning the potential of an electrode and measuring the resulting current, providing information on oxidation and reduction potentials. ossila.com

For this compound, the principal electrochemical process of interest is the oxidation of the phenolic hydroxyl group. The oxidation of phenols is generally an irreversible process, as the initially formed phenoxyl radical is highly reactive and can undergo subsequent reactions, such as dimerization or polymerization, which can lead to the fouling of the electrode surface. nih.govacs.org

The oxidation potential of a phenol is highly sensitive to the electronic nature of its substituents.

Phenol: Unsubstituted phenol undergoes oxidation at a moderate potential.

This compound: The presence of three electron-withdrawing halogen substituents (one fluorine, two iodine) decreases the electron density on the aromatic ring. This makes the removal of an electron from the phenolic oxygen more difficult. Consequently, this compound is expected to have a higher (more positive) anodic peak potential (Eₚₐ) compared to unsubstituted phenol. The CV experiment would likely show a single, irreversible oxidation wave at a potential significantly more positive than that of phenol.

| Compound | Predicted Anodic Peak Potential (Eₚₐ) | Expected Reversibility | Rationale for Eₚₐ Shift |

|---|---|---|---|

| Phenol | Baseline (e.g., ~ +0.8 V vs. Ag/AgCl) | Irreversible | Reference compound |

| This compound | > +0.8 V vs. Ag/AgCl | Irreversible | Electron-withdrawing F and I atoms stabilize the phenol, making oxidation more difficult (requires higher potential). |

Computational and Theoretical Investigations of 2 Fluoro 4,6 Diiodophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool in quantum chemistry. For molecules like 2-Fluoro-4,6-diiodophenol, DFT calculations can predict a variety of properties with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

The initial step in most computational studies involves geometry optimization to find the lowest energy structure of the molecule. For this compound, the benzene (B151609) ring is expected to be planar. The orientation of the hydroxyl (-OH) group relative to the adjacent fluorine and iodine substituents is of particular interest. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine atom could influence the preferred conformation. DFT calculations, often using functionals like B3LYP with appropriate basis sets such as 6-311G++(d,p), are employed to determine the most stable conformation by minimizing the energy of the system. nih.gov The steric and inductive effects of the bulky iodine atoms and the electronegative fluorine atom significantly influence the bond lengths and angles of the molecule. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Halophenols)

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-I Bond Length | ~2.10 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| ∠C-C-F | ~119° |

| ∠C-C-I | ~121° |

| ∠C-O-H | ~109° |

Electronic Structure Analysis (HOMO-LUMO Orbital Energies)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenolic ring and the iodine atoms, which have available lone pairs of electrons. The LUMO is likely to be distributed over the aromatic ring with significant contributions from the antibonding orbitals associated with the carbon-halogen bonds. The presence of both a highly electronegative fluorine atom and large, polarizable iodine atoms will modulate the energies of these orbitals.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -6.0 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 5.0 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of a compound. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts are highly sensitive to the electronic environment of each nucleus. Similarly, vibrational frequencies corresponding to the stretching and bending of different bonds can be computed, providing a theoretical infrared (IR) spectrum. For this compound, characteristic vibrational frequencies for the O-H, C-F, and C-I bonds can be predicted. nih.gov

Table 3: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR (Ar-H) | 7.0 - 8.0 ppm |

| ¹³C NMR (C-F) | 150 - 160 ppm |

| ¹³C NMR (C-I) | 85 - 95 ppm |

| ¹⁹F NMR | -120 to -140 ppm |

| O-H Vibrational Frequency | 3550 - 3650 cm⁻¹ |

| C-F Vibrational Frequency | 1100 - 1200 cm⁻¹ |

| C-I Vibrational Frequency | 500 - 600 cm⁻¹ |

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a molecule, Quantum Mechanics (QM) and Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, including reaction mechanisms and intermolecular interactions.

Elucidation of Reaction Mechanisms and Transition State Structures

QM methods are essential for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. dominican.edu For this compound, potential reactions could include electrophilic aromatic substitution, nucleophilic substitution of the iodine atoms, or reactions involving the phenolic hydroxyl group. QM simulations can elucidate the step-by-step mechanism of such reactions, providing a detailed understanding of the bond-breaking and bond-forming processes. ugent.be These computational approaches have been successfully applied to study the degradation reactions of other halogenated phenols. dominican.edu

Studies on Intermolecular Interactions (e.g., Halogen Bonding)

The presence of two iodine atoms in this compound makes it a prime candidate for forming strong halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The iodine atoms in this molecule are expected to have a region of positive electrostatic potential (a σ-hole) along the axis of the C-I bond, which can interact favorably with electron donors. nih.gov Furthermore, the hydroxyl group can act as a hydrogen bond donor, and the fluorine and oxygen atoms can act as hydrogen bond acceptors. The interplay between hydrogen and halogen bonding is a topic of significant research interest and can dictate the supramolecular assembly of the compound in the solid state. d-nb.info QM calculations can quantify the strength of these interactions, while MD simulations can model the collective behavior of many molecules, revealing how these interactions influence the bulk properties of the material.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. researchgate.netnih.gov It translates complex wavefunctions into the familiar language of Lewis structures, lone pairs, and orbital interactions. uba.ar A key aspect of NBO analysis is its ability to quantify electronic delocalization and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. taylorandfrancis.com The stabilization energy, E(2), associated with these interactions indicates the strength of the delocalization. aimspress.com

For a molecule like this compound, NBO analysis would elucidate several key features:

Lone Pair Delocalization: The oxygen atom of the hydroxyl group possesses lone pairs (n_O) that can delocalize into the antibonding orbitals (σ*) of the adjacent C-C and C-O bonds within the phenyl ring. Similarly, the fluorine and iodine atoms have lone pairs that can participate in delocalization.

π-System Conjugation: The π-electrons of the benzene ring are delocalized, and NBO analysis would reveal interactions between the π(C-C) bonding orbitals and the π*(C-C) antibonding orbitals. The substituents (F, I, OH) influence this delocalization pattern.

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In this molecule, significant hyperconjugative interactions would be expected between the lone pair orbitals of the halogen and oxygen atoms and the antibonding π* orbitals of the aromatic ring. For instance, an n_F → σ(C-C) or n_I → π(C-C) interaction would quantify the electronic contribution of the halogens to the ring's electronic structure.

In related studies of halogenated and hydroxylated aromatic systems, NBO analysis has shown that such delocalizations significantly impact molecular stability and reactivity. The magnitude of the stabilization energy E(2) for these interactions can be calculated to rank their importance. For this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing/donating halogens would create a complex pattern of electronic delocalization, which NBO analysis could precisely map.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity. youtube.com These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an observed activity. mdpi.com For halogenated phenols, QSAR models have been successfully developed to predict properties like toxicity and antioxidant activity. researchgate.netnih.gov

Key molecular descriptors relevant to this compound in a QSAR study would include:

Electronic Descriptors: Dipole moment, highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and atomic charges. researchgate.net

Hydrophobic Descriptors: The octanol-water partition coefficient (log P), which describes the lipophilicity of the molecule. nih.gov

Steric/Topological Descriptors: Molecular weight, molecular volume, and connectivity indices.

A hypothetical QSAR model for a series of compounds including this compound might take a general linear form as shown in the table below, illustrating how different properties contribute to a predicted biological response.

| Descriptor | Coefficient | Value for a Hypothetical Compound | Contribution to Activity |

| Intercept | 2.50 | 1.00 | 2.50 |

| log P | 0.45 | 3.5 | 1.575 |

| HOMO Energy (eV) | -0.80 | -6.2 | 4.96 |

| Dipole Moment (Debye) | 0.15 | 2.1 | 0.315 |

| Predicted Activity (log 1/C) | 9.35 |

This table is illustrative and does not represent real data.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques that provide a more detailed understanding of structure-activity relationships. ijpsonline.com Unlike traditional QSAR, which uses 2D descriptors, 3D-QSAR methods analyze the 3D properties of molecules. nih.gov

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of a set of aligned molecules with a probe atom. slideshare.net The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). ijpsonline.com The output is often visualized as 3D contour maps, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. unicamp.br

CoMSIA: This technique is similar to CoMFA but uses a Gaussian function to calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. mdpi.com This approach avoids some of the singularities in CoMFA fields and can provide a more interpretable model. scispace.com

For this compound, a CoMFA/CoMSIA analysis within a series of related enzyme inhibitors would involve aligning the molecule with others in the dataset. The analysis would generate contour maps indicating, for example, that a bulky, electronegative substituent (like iodine) at position 4 is critical for activity, while a smaller electronegative group (like fluorine) at position 2 might have a different, specific role in receptor binding. These models are powerful tools for optimizing lead compounds in drug discovery. scribd.com

The statistical robustness of CoMFA and CoMSIA models is typically validated using cross-validation (q²) and predicting the activity of an external test set (r²_pred). researchgate.net

| Parameter | CoMFA Model Example | CoMSIA Model Example | Description |

| q² (Cross-validated r²) | 0.840 | 0.840 | Measures the internal predictive ability of the model. mdpi.com |

| r² (Non-cross-validated r²) | 0.950 | 0.960 | Measures the correlation between experimental and predicted values for the training set. |

| r²_pred (External validation) | 0.694 | 0.671 | Measures the predictive power on an independent test set of compounds. mdpi.com |

| Field Contributions (%) | Steric: 55%, Electrostatic: 45% | Steric: 30%, Electrostatic: 25%, Hydrophobic: 25%, H-Bond Acceptor: 20% | Indicates the relative importance of each field in explaining the activity variance. |

This table contains example statistical values from a 3D-QSAR study on α1A-Adrenergic Receptor Antagonists to illustrate typical model performance. mdpi.comresearchgate.net

When the crystal structure of a target enzyme is not available, homology modeling can be used to build a 3D model based on the known structure of a related (homologous) protein. nih.gov This computational technique allows for the study of enzyme-substrate interactions through molecular docking simulations. nih.gov

Phenolic compounds, including halogenated phenols, are known to interact with various enzymes, such as phenol (B47542) hydroxylase, tyrosinase, and peroxidases. researchgate.netmdpi.commdpi.com If this compound were a substrate or inhibitor for a specific enzyme for which no experimental structure exists, a homology model of that enzyme could be constructed.

The process would involve:

Identifying a suitable template protein with a known 3D structure and significant sequence identity.

Aligning the target and template sequences.

Building the 3D model of the target enzyme.

Refining and validating the model using tools like PROCHECK or ERRAT to ensure its stereochemical quality. researchgate.net

Once a reliable model is generated, molecular docking simulations can be performed. Docking would place this compound into the enzyme's active site, predicting its binding orientation and affinity. nih.gov This allows for the identification of key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces. nih.gov For instance, the hydroxyl group of the phenol could act as a hydrogen bond donor or acceptor, while the bulky iodine atoms might fit into specific hydrophobic pockets within the active site. Such studies are invaluable for understanding enzymatic mechanisms and for the rational design of new enzyme inhibitors or substrates. nih.gov

Advanced Applications in Chemical Research

Medicinal Chemistry and Drug Design Principles

There is currently a lack of specific published research focusing on 2-Fluoro-4,6-diiodophenol within the realm of medicinal chemistry and drug design. The following sections outline general principles that are applied to halogenated phenols, but it is important to note that these are not based on studies involving this compound itself.

Structure-Activity Relationship (SAR) Studies for Designing Bioactive Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For halogenated phenols, SAR studies often explore how the type, number, and position of halogen substituents affect the compound's interaction with biological targets. researchgate.net

The biological activity of halogenated phenols can be significantly altered by the nature and placement of the halogen atoms. For instance, the number and position of halogen substituents are known to be important for the antioxidant and enzyme inhibition activities of some phenolic compounds. researchgate.net The introduction of halogens can impact a molecule's electronic properties and its ability to form halogen bonds, which can influence binding affinity to proteins. However, no specific studies correlating the unique 2-fluoro, 4,6-diiodo substitution pattern of this compound with a particular biological activity have been identified in the public domain.

The development of structural analogs is a key strategy to modulate the potency and selectivity of enzyme inhibitors or receptor ligands. By systematically altering the structure of a lead compound, researchers can probe the interactions with the target protein and enhance desired properties. Halogenated phenols have been investigated as inhibitors for various enzymes, where the halogen atoms can play a role in binding to the active site. mdpi.comnih.gov For example, bromophenol derivatives have shown inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.com However, there is no available research that details the modulation of enzyme inhibition or receptor binding through structural analogs of this compound.

Development as Ligands for Metal Complexes in Catalysis or Material Science

Phenolic compounds can act as ligands, binding to metal ions to form coordination complexes. These metal complexes can have applications in catalysis and material science. escholarship.org The specific coordination chemistry would depend on the nature of the phenol (B47542) and the metal ion. There is no specific information available on the use of this compound as a ligand for metal complexes.

Precursors for Radiotracer Synthesis in Advanced Imaging Research

Iodinated compounds are often used as precursors for the synthesis of radioiodinated tracers for imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net The presence of iodine atoms in a molecule provides a site for the introduction of radioactive iodine isotopes. While iodinated phenols are generally relevant in this context, no studies have been found that specifically utilize this compound as a precursor for radiotracer synthesis. nih.govnih.gov

Material Science Applications

Polyhalogenated phenols can be utilized in the synthesis of polymers and other materials, where the halogen atoms can impart specific properties such as flame retardancy or serve as reactive sites for further chemical modifications. nih.gov However, there is no specific research available detailing the application of this compound in material science.

Utilization in the Development of Functional Organic Materials (e.g., OLED components)

While specific, widespread application of this compound in the manufacturing of Organic Light-Emitting Diode (OLED) components is not extensively documented in current literature, its molecular framework suggests significant potential. Functional organic materials for OLEDs often require tailored electronic properties, high thermal stability, and the ability to form uniform thin films. The utility of this compound in this context is primarily as an intermediate in the synthesis of more complex molecules that could serve as hosts, emitters, or charge-transport materials.

The presence of two iodine atoms allows for facile derivatization through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. These reactions are fundamental in constructing the conjugated systems essential for OLED materials. For instance, the iodine atoms can be replaced with aromatic or heteroaromatic groups to extend the π-conjugation, thereby tuning the HOMO/LUMO energy levels and influencing the color and efficiency of light emission. The fluorine substituent can enhance the volatility and thermal stability of the resulting materials, which is advantageous for fabrication processes like vacuum deposition. Furthermore, the phenolic hydroxyl group can be used as a handle for further functionalization or to influence intermolecular interactions and film morphology.

Role in Polymer Chemistry and Polymerizable Monomers

In the realm of polymer chemistry, this compound holds potential as a monomer for the synthesis of high-performance polymers. Its multifunctional nature allows it to be incorporated into polymer chains to impart specific properties such as thermal stability, flame retardancy, and high refractive index.

The carbon-iodine bonds are particularly reactive sites for polymerization. For example, through Ullmann coupling or other transition metal-catalyzed polycondensation reactions, it can be used to synthesize poly(arylene ether)s or poly(phenylene)s. The heavy iodine atoms, if retained in the polymer structure, can significantly increase the polymer's refractive index, a desirable property for optical applications. They also contribute to flame retardancy.

Alternatively, the fluorine atom, activated by the electron-withdrawing iodine atoms and the phenolic group, could potentially undergo nucleophilic aromatic substitution. This would allow the incorporation of the diiodophenol unit into polymer backbones like poly(ether ether ketone) (PEEK) or poly(ether sulfone) (PES), modifying their properties. The phenolic group itself can be a site for polymerization, for example, in the synthesis of phenoxy resins or as a chain terminator to control molecular weight.

Catalysis

The electrophilic and coordination properties of this compound and its derivatives suggest its utility in both organocatalytic and transition metal-catalyzed systems.

As a Component in Organocatalytic Systems

A significant area of potential for this compound in organocatalysis lies in its ability to act as a halogen-bond (XB) donor. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a Lewis base. The strength of this bond increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the scaffold.

With two iodine atoms attached to an electron-deficient fluorinated phenol ring, this compound is a strong candidate for a bidentate (two-point) halogen-bond donor catalyst. Such catalysts are used to activate substrates by binding to and polarizing specific functional groups, such as carbonyls or halides, in a manner analogous to hydrogen bonding. This activation can facilitate a variety of organic transformations. While specific studies detailing the use of this compound as an organocatalyst are not prominent, its structure is highly analogous to other diiodo-aromatic compounds that have been successfully employed as XB donor catalysts.

Table 1: Principles of Halogen Bonding in Organocatalysis

| Feature | Description | Relevance to this compound |

|---|---|---|

| σ-hole | A region of positive electrostatic potential on the outer surface of a halogen atom, opposite to the covalent bond. | The two iodine atoms possess significant σ-holes, enhanced by the electron-withdrawing fluorine and phenol groups. |

| Bond Strength | Increases with halogen polarizability (I > Br > Cl > F) and electron-withdrawing substituents. | The presence of two iodine atoms makes it a potentially strong XB donor. |

| Directionality | Halogen bonds are highly directional, leading to precise substrate activation. | This allows for specific binding to Lewis basic sites on a substrate, enhancing catalytic selectivity. |

| Bidentate Donor | A molecule with two XB donor sites can bind a substrate at two points, offering enhanced activation and organization. | The 4,6-diiodo substitution pattern provides a framework for bidentate binding to suitable substrates. |

Influence on Transition Metal-Catalyzed Reactions

This compound can influence transition metal-catalyzed reactions in two primary capacities: as a ligand precursor or as a substrate.

As a ligand, the phenolic proton can be removed to form a phenoxide, which can then coordinate to a metal center. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, would be modulated by the fluoro and iodo substituents. Early research from 1963 in The Journal of Physical Chemistry provides data on the interaction of this compound with metal ions, indicating its capacity to form metal complexes dss.go.th. The provided data points, while not in a catalytic context, establish the fundamental ability of this compound to coordinate with metals.

Table 2: Historical Data on Metal Ion Interaction with Halogenated Phenols Data extracted from The Journal of Physical Chemistry (1963), Vol. 67, No. 3. dss.go.th

| Compound | Data Point 1 | Data Point 2 | Data Point 3 | Data Point 4 | Data Point 5 | Data Point 6 |

|---|---|---|---|---|---|---|

| This compound | 5.47 | 7.28 | 7.60 | 2.0 | 9.2 | 1.9 |

| 2-Fluoro-4,6-dibromophenol | 5.28 | 7.10 | 7.31 | 2.2 | 9.4 | 1.9 |

| 2-Nitro-4-chlorophenol | 7.74 | 7.20 | 6.78 | 2.5 | 0.48 | 9.0 |

More significantly in modern catalysis, the two C-I bonds serve as highly reactive sites for oxidative addition to low-valent transition metal complexes, such as those of palladium or copper. This makes this compound an excellent substrate for a wide array of cross-coupling reactions. By sequentially or simultaneously reacting at the two C-I positions, complex molecules can be constructed with a high degree of control. For example, a Sonogashira coupling at one iodo-position followed by a Suzuki coupling at the other would allow for the synthesis of highly unsymmetrical, functionalized phenol derivatives, which are valuable intermediates in materials science and pharmaceutical chemistry.

Mechanistic Studies of Biotransformation Pathways of Halogenated Phenols Strictly Chemical/enzymatic Focus

Enzymatic Dehalogenation Mechanisms

Enzymatic dehalogenation of phenolic compounds is predominantly an oxidative process. Heme-containing enzymes, such as peroxidases, play a pivotal role in initiating the degradation cascade. nih.gov These enzymes utilize hydrogen peroxide to oxidize the phenol (B47542), generating reactive intermediates that lead to the removal of halogen substituents. nih.govresearchgate.net

Heme dehaloperoxidases (DHPs) are enzymes capable of dehalogenating a variety of aromatic compounds, including those containing fluorine. acs.orgmanchester.ac.uk While typically associated with dechlorination and debromination, recent computational and experimental studies have shed light on their potential for defluorination. acs.org The high stability of the carbon-fluorine bond makes its enzymatic cleavage a thermodynamically challenging reaction. researchgate.net

| Reaction Step | Description | Calculated Free Energy of Activation (ΔG) |

|---|---|---|

| Hydrogen Atom Abstraction | Removal of H atom from the phenolic -OH group by the enzyme's Compound I active species. | < 10 kcal/mol |

| OH Rebound | Transfer of the OH group from the enzyme back to the ortho- or para-position of the phenolate (B1203915) radical. | < 10 kcal/mol |

| Defluorination | Elimination of a fluoride (B91410) ion from the unstable hydroxycyclohexadienone intermediate to form a quinone product. | Rate-determining step |

This table is based on computational data from studies on trifluorophenol, serving as a model for fluorophenol dehalogenation by DHP. acs.orgmanchester.ac.uk

The enzymatic transformation of halogenated phenols by peroxidases, such as horseradish peroxidase (HRP) and dehaloperoxidase (DHP), proceeds through radical-based mechanisms. nih.govnih.gov The process begins with the enzyme, activated by hydrogen peroxide, catalyzing a one-electron oxidation of the phenolic substrate to generate a phenoxy radical. researchgate.netsemanticscholar.org

An alternative mechanism suggests that two sequential one-electron oxidations occur, leading to the formation of a cationic intermediate. nih.govresearchgate.net This highly reactive species is susceptible to nucleophilic attack. In the case of dehalogenation, a water molecule can attack the carbon atom bearing a halogen substituent, leading to the formation of a quinone and the release of a halide ion. nih.gov This release of chloride ions is understood to be a consequence of the free-radical reaction, occurring when the unpaired electron of the radical is located on a chlorine-substituted carbon. semanticscholar.org For a mixed-halogenated compound like 2-Fluoro-4,6-diiodophenol, the relative lability of the C-I versus the C-F bond would likely dictate the initial dehalogenation events, with the weaker C-I bonds being more susceptible to cleavage.

Microbial Degradation Intermediates and Novel Biocatalytic Pathways

Microorganisms have developed sophisticated pathways to degrade and utilize fluorinated aromatic compounds as sources of carbon and energy. semanticscholar.orgnih.gov These pathways often involve a series of enzymatic reactions that progressively modify and break down the aromatic structure. A common strategy involves an initial metabolic attack on non-fluorinated parts of the molecule or on atoms adjacent to the C-F bond, which can activate the bond and facilitate its cleavage. researchgate.netmdpi.com

The microbial degradation of fluorinated aromatics is initiated by oxygenase enzymes. These enzymes incorporate one or two oxygen atoms into the aromatic ring, a critical activation step. For instance, some bacteria transform 4-halogenated phenols into their corresponding 4-halocatechols using hydroxylase enzymes. researchgate.net Strains of Pseudomonas and Burkholderia are known to degrade various halobenzenes, including fluorobenzene (B45895). researchgate.netnih.gov The initial steps typically involve dioxygenase-catalyzed hydroxylation of the aromatic ring to form catecholic intermediates. This enzymatic hydroxylation can result in the removal of a fluorine atom, leading to the formation of phenols and catechols. researchgate.net

Following the initial hydroxylation, catechols become central intermediates in the degradation pathway. For example, the biotransformation of fluorobenzene by Burkholderia fungorum FLU100 proceeds through 3-fluorocatechol (B141901). nih.gov This intermediate is then subject to ring cleavage by catechol dioxygenase enzymes.

Specifically, 3-fluorocatechol undergoes ortho-cleavage, catalyzed by catechol 1,2-dioxygenase, to produce 2-fluoro-cis,cis-muconate. nih.gov Historically, 2-fluoromuconate was considered a dead-end metabolite, but research has shown that strains like B. fungorum FLU100 are capable of completely mineralizing it. nih.gov This demonstrates a complete metabolic pathway for a key fluorinated intermediate. The efficiency of converting halophenols to halocatechols can vary depending on the halogen substituent, as shown in studies with Escherichia coli expressing 4-hydroxyphenylacetate (B1229458) 3-hydroxylase. researchgate.net

| Substrate | Product | Relative Transformation Rate |

|---|---|---|

| 4-Fluorophenol | 4-Fluorocatechol | 3.4x faster than 4-Iodophenol |

| 4-Chlorophenol | 4-Chlorocatechol | 2.1x faster than 4-Iodophenol |

| 4-Bromophenol | 4-Bromocatechol | 1.9x faster than 4-Iodophenol |

| 4-Iodophenol | 4-Iodocatechol | Baseline |

This table is derived from data showing that 4-Fluorophenol was transformed at a rate 1.6, 1.8, and 3.4-fold higher than 4-chloro-, 4-bromo-, and 4-iodo-phenol, respectively. researchgate.net The relative rates have been normalized to the rate of 4-Iodophenol for comparison.

Future Research Directions for 2 Fluoro 4,6 Diiodophenol

Elucidation of Undiscovered Synthetic Routes

The development of efficient and selective synthetic methodologies is the cornerstone of chemical research. For 2-Fluoro-4,6-diiodophenol, future investigations should focus on discovering novel and optimized synthetic pathways. A primary research goal would be to develop routes that offer high yields, regiochemical control, and scalability, starting from readily available precursors.

A promising starting material for investigation is 2-fluorophenol (B130384), given its commercial availability. Research should explore various electrophilic iodination methods to introduce the two iodine atoms at the C4 and C6 positions. wikipedia.orgmdpi.com Key areas of investigation would include the screening of different iodinating agents and reaction conditions. Agents such as iodine monochloride (ICl), N-iodosuccinimide (NIS), and combinations of molecular iodine with strong oxidizing agents could be systematically evaluated. wikipedia.orggoogle.com The directing effects of the hydroxyl and fluoro groups will be a critical factor in achieving the desired regioselectivity, and a thorough study of these influences is warranted.

Alternative strategies could involve a Sandmeyer-type reaction starting from a suitably substituted aniline, such as 2-fluoro-4,6-diaminoanisole, followed by di-iodination and demethylation. While potentially longer, this route may offer better control over the substitution pattern. A comparative analysis of these potential routes is essential for identifying the most practical and efficient synthesis.

Table 1: Proposed Synthetic Routes for Future Investigation

| Route | Starting Material | Key Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| A | 2-Fluorophenol | I₂, Oxidizing Agent (e.g., H₂O₂, HIO₃) | Atom economy, fewer steps | Controlling regioselectivity, potential for over-iodination |

| B | 2-Fluorophenol | N-Iodosuccinimide (NIS) | Milder conditions, higher selectivity | Higher reagent cost |

| C | 4,6-Diiodo-2-fluoroaniline | NaNO₂, H₂SO₄, H₂O | Potentially high regioselectivity | Multi-step process, handling of diazonium intermediates |

| D | 2-Fluoroanisole (B128887) | ICl, Lewis Acid | Protection of hydroxyl group may improve selectivity | Additional protection/deprotection steps required |

Comprehensive Mechanistic Studies of Under-explored Reactions

With its unique combination of a hydroxyl group, a fluorine atom, and two iodine atoms, this compound is poised to exhibit diverse reactivity. The iodine atoms, being excellent leaving groups, make this compound an ideal substrate for a variety of cross-coupling reactions. Future research should undertake detailed mechanistic studies of these transformations to understand the intricate interplay of electronic and steric effects.

Key reactions to investigate include:

Suzuki-Miyaura Coupling: The differential reactivity of the two iodine atoms could be explored. It is hypothesized that the iodine at the C4 position may react preferentially over the more sterically hindered iodine at the C6 position. Mechanistic studies could involve kinetic analysis and the isolation of mono-arylated intermediates.

Sonogashira and Heck Couplings: These reactions would allow for the introduction of alkynyl and alkenyl groups, respectively, opening pathways to complex conjugated systems. Understanding the catalyst and ligand effects on selectivity and yield will be crucial.

Buchwald-Hartwig Amination: The synthesis of novel substituted anilines from this compound could be achieved through this powerful C-N bond-forming reaction. Mechanistic probes could elucidate the influence of the ortho-fluoro and hydroxyl groups on the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine and iodine atoms may activate the ring towards nucleophilic attack. Studies with various nucleophiles could reveal interesting reactivity patterns and potential for synthesizing highly functionalized phenols.

For each of these reactions, a combination of experimental techniques (e.g., in-situ spectroscopy, kinetic isotope effects) and computational modeling would provide a deep understanding of the reaction pathways, transition states, and intermediate species.

Design and Synthesis of Novel Derivatives with Tailored Properties

The true value of a chemical compound often lies in its ability to serve as a scaffold for the creation of new molecules with specific functions. Future research should focus on the rational design and synthesis of novel derivatives of this compound with properties tailored for applications in medicinal chemistry, materials science, and catalysis. nih.govnih.govmdpi.com

Derivatization strategies could target the phenolic hydroxyl group or the carbon-iodine bonds.

O-Functionalization: The hydroxyl group can be readily converted into ethers, esters, and carbamates, providing a means to modulate the compound's physicochemical properties, such as solubility and lipophilicity. These derivatives could be screened for biological activity.

C-Functionalization: As discussed in the previous section, cross-coupling reactions can be employed to replace the iodine atoms with a wide array of functional groups, including aryl, heteroaryl, alkynyl, and amino moieties. This would generate a library of diverse compounds for various applications.

For instance, the introduction of heterocyclic motifs could lead to compounds with potential as enzyme inhibitors or receptor ligands. The synthesis of bis-alkynyl derivatives could produce monomers for novel conjugated polymers with interesting optoelectronic properties.

Table 2: Hypothetical Derivatives and Their Potential Properties

| Derivative Structure | Synthetic Approach | Potential Properties/Applications |

|---|---|---|

| 2-Fluoro-4,6-bis(phenylethynyl)phenol | Sonogashira coupling | Fluorescent material, organic semiconductor |

| N,N'-(2-fluoro-6-hydroxyphenyl-1,3-diyl)bis(aniline) | Buchwald-Hartwig amination | Ligand for catalysis, antioxidant |

| 2-Fluoro-4,6-di(thiophen-2-yl)phenol | Suzuki coupling | Building block for conducting polymers |

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. rsc.orgnih.gov Future research on this compound should leverage advanced computational methodologies to build predictive models of its behavior. researchgate.net

Density Functional Theory (DFT) calculations can be employed to investigate a range of fundamental properties:

Molecular Geometry and Electronic Structure: Optimization of the ground state geometry and analysis of the molecular orbitals will provide insights into the distribution of electron density and the nature of the chemical bonds.

Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra will aid in the characterization of the parent compound and its derivatives.

Thermochemical Properties: Calculation of bond dissociation energies, particularly for the C-I and O-H bonds, will help in understanding its stability and potential for radical-mediated reactions. nih.gov

Acidity: The pKa of the phenolic proton can be accurately predicted, which is a crucial parameter for understanding its behavior in different chemical environments. nih.gov

Furthermore, computational modeling can be used to explore the reaction mechanisms discussed in section 9.2. By mapping the potential energy surfaces of these reactions, researchers can identify transition states, calculate activation barriers, and rationalize observed selectivities. rsc.org Such predictive models can significantly accelerate the discovery of optimal reaction conditions and the design of new catalysts.

Table 3: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| C4-I Bond Dissociation Energy | ~60 kcal/mol | Predicts reactivity in cross-coupling reactions |

| C6-I Bond Dissociation Energy | ~62 kcal/mol | Suggests potential for selective functionalization |

| O-H Bond Dissociation Energy | ~85 kcal/mol | Indicates antioxidant potential |

| Calculated pKa | ~7.5 | Guides choice of base for O-functionalization reactions |

Expanding Applications in Emerging Fields of Chemical Research

The unique structural features of this compound make it a promising candidate for applications in several emerging areas of chemical research. Future studies should aim to explore and validate these potential applications.

Medicinal Chemistry: Halogenated compounds play a significant role in drug design. openaccessjournals.com The presence of iodine atoms makes derivatives of this compound potential candidates for X-ray contrast agents. wikipedia.org Furthermore, the scaffold could be elaborated to create inhibitors of specific enzymes, such as kinases or proteases, where the halogen atoms can form crucial halogen bonds with the protein backbone.

Polymer Science: As a di-functional monomer (after conversion of the hydroxyl group to a non-reactive moiety), this compound could be used in step-growth polymerization reactions. The resulting polymers, incorporating heavy iodine atoms and fluorine, could possess unique properties such as high refractive index, flame retardancy, and thermal stability.

Organocatalysis: The phenolic hydroxyl group, in combination with the electron-withdrawing halogens, could enable derivatives of this compound to act as hydrogen-bond donors in organocatalytic transformations. The synthesis of chiral derivatives could open avenues in asymmetric catalysis.

Supramolecular Chemistry: The potential for halogen bonding involving the iodine atoms, in addition to hydrogen bonding from the hydroxyl group, makes this molecule an interesting building block for the construction of complex supramolecular assemblies and crystal engineering.

Q & A

Q. What frameworks ensure rigorous experimental design in studies of this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For toxicity studies, include positive controls (e.g., permethrin) and statistical power analysis to minimize Type I/II errors. Document synthetic protocols (e.g., halogenation steps) in line with ACS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten